molecular formula C14H16F2N4O2S B2898227 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide CAS No. 1448034-53-4

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2898227
CAS No.: 1448034-53-4
M. Wt: 342.36
InChI Key: UDSPWFPFOHBJPK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are the basis for several groups of drugs, including sulfa drugs .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For example, the dimethylamino group can participate in various reactions, such as those involving protonation or deprotonation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the dimethylamino group can influence the solubility, boiling point, and melting point of the compound .

Scientific Research Applications

Hydrogen-Bond Effect and Molecular Structure Investigation

A comprehensive theoretical and experimental investigation of a structurally similar sulfamethazine Schiff-base, focusing on its molecular structure and spectroscopic properties, was conducted. This study utilized DFT and HF methods, among others, to explore stability arising from hyperconjugative interactions and intramolecular hydrogen bonding. This research can provide insights into the electronic structure and potential activity of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide through analogous chemical behavior (Mansour & Ghani, 2013).

Synthesis and Biological Evaluation of Thiourea Derivatives

In the context of antituberculosis activity, novel thiourea derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated. This approach offers a framework for the synthesis and potential application of this compound in developing therapeutic agents, showcasing the structural-activity relationship analysis that could predict biological activity (Ghorab et al., 2017).

Chromatographic Properties and Derivatization Techniques

Research into N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides highlighted the utility of such derivatives for analytical purposes, suggesting potential applications in the analysis and detection of compounds like this compound (Vandenheuvel & Gruber, 1975).

Synthesis and Computational Study

A new sulfonamide molecule's synthesis, characterization, and computational study were carried out to understand its structural and electronic properties. Through DFT/B3LYP/6-311G++(d,p) level theory, this research demonstrates the importance of computational methods in predicting the behavior and reactivity of sulfonamides, which can be extended to the study of this compound for various scientific applications (Murthy et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some dimethylamine derivatives act as non-selective agonists at most or all of the serotonin receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Some dimethylamine derivatives are considered hazardous and can cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity in a particular biological assay, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-8-13(9(2)18-14(17-8)20(3)4)19-23(21,22)12-6-5-10(15)7-11(12)16/h5-7,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSPWFPFOHBJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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